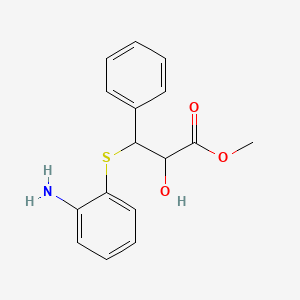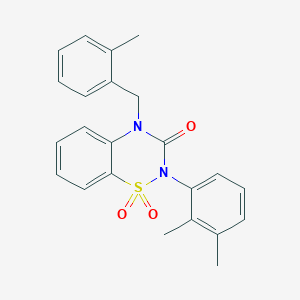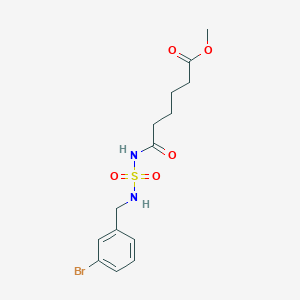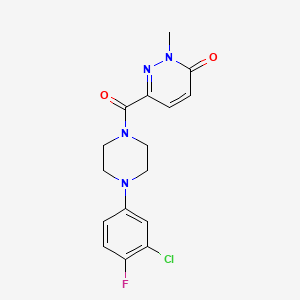
Methyl 3-(2-aminophenyl)sulfanyl-2-hydroxy-3-phenylpropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(2-aminophenyl)sulfanyl-2-hydroxy-3-phenylpropanoate, also known as MAPS, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of phenethylamines and has been found to exhibit a range of biochemical and physiological effects.
科学研究应用
Methyl 3-(2-aminophenyl)sulfanyl-2-hydroxy-3-phenylpropanoate has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of biochemical and physiological effects, which make it a valuable tool for studying various biological processes. Some of the scientific research applications of this compound are:
1. Neuropharmacology: this compound has been found to exhibit a range of effects on the central nervous system. It has been shown to act as a dopamine and serotonin receptor agonist, which makes it a valuable tool for studying the mechanisms of action of these neurotransmitters.
2. Cancer research: this compound has been found to exhibit anticancer activity in vitro. It has been shown to induce apoptosis in cancer cells, which makes it a potential candidate for developing new anticancer drugs.
3. Cardiovascular research: this compound has been found to exhibit vasodilatory effects, which makes it a potential candidate for developing new drugs for the treatment of cardiovascular diseases.
作用机制
The mechanism of action of Methyl 3-(2-aminophenyl)sulfanyl-2-hydroxy-3-phenylpropanoate is not fully understood. More studies are needed to elucidate the mechanism of action of this compound.
4. Safety data: More long-term safety data is needed to assess the safety of this compound as a drug.
Conclusion:
This compound is a valuable tool for studying various biological processes. It has a range of biochemical and physiological effects, which makes it a potential candidate for developing new drugs. However, more studies are needed to fully understand the mechanism of action of this compound and to assess its potential as a drug.
实验室实验的优点和局限性
Methyl 3-(2-aminophenyl)sulfanyl-2-hydroxy-3-phenylpropanoate has several advantages and limitations for lab experiments. Some of the advantages of this compound are:
1. High purity: this compound can be synthesized in high purity, which makes it a valuable tool for studying various biological processes.
2. Versatile: this compound has a range of biochemical and physiological effects, which makes it a valuable tool for studying various biological processes.
3. Low toxicity: this compound has been found to have low toxicity, which makes it a potential candidate for developing new drugs.
Some of the limitations of this compound are:
1. Limited availability: this compound is not widely available, which makes it difficult to obtain for lab experiments.
2. Lack of in vivo studies: Most of the studies on this compound have been conducted in vitro, which makes it difficult to extrapolate the results to in vivo conditions.
3. Lack of long-term safety data: The long-term safety data of this compound is not known, which makes it difficult to assess its potential as a drug.
未来方向
There are several future directions for the study of Methyl 3-(2-aminophenyl)sulfanyl-2-hydroxy-3-phenylpropanoate. Some of the future directions are:
1. Development of new drugs: this compound has been found to exhibit anticancer and vasodilatory effects, which makes it a potential candidate for developing new drugs for the treatment of cancer and cardiovascular diseases.
2. In vivo studies: More in vivo studies are needed to assess the potential of this compound as a drug.
3.
合成方法
The synthesis of Methyl 3-(2-aminophenyl)sulfanyl-2-hydroxy-3-phenylpropanoate involves the reaction between 2-aminothiophenol and ethyl 3-bromo-2-hydroxy-3-phenylpropanoate in the presence of a base such as potassium carbonate. The reaction yields this compound as a white crystalline solid in good yield. The purity of the compound can be further improved by recrystallization from a suitable solvent.
属性
IUPAC Name |
methyl 3-(2-aminophenyl)sulfanyl-2-hydroxy-3-phenylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S/c1-20-16(19)14(18)15(11-7-3-2-4-8-11)21-13-10-6-5-9-12(13)17/h2-10,14-15,18H,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYTWXFRKOWROEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(C1=CC=CC=C1)SC2=CC=CC=C2N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[2-(piperidin-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride](/img/structure/B2809746.png)


![Bicyclo[6.2.0]deca-4,9-diene-9-carboxylic acid methyl ester](/img/structure/B2809753.png)
![3-[(2-Methylcyclopropanecarbonyl)amino]propane-1-sulfonyl fluoride](/img/structure/B2809754.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-ethyl-N-methylbutanamide](/img/structure/B2809755.png)
![4'-Chloro-3'-fluoro[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B2809756.png)

![4-[1-(4-Fluoro-phenyl)-5-oxo-2-thioxo-imidazolidin-4-ylidenemethyl]-benzoic acid](/img/structure/B2809759.png)
![2-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]-6-[2-(4-fluorophenyl)-2-oxoethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2809761.png)


![3-bromo-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2809767.png)
![(E)-4-(Dimethylamino)-N-[(6-fluoro-3,4-dihydro-2H-chromen-2-yl)methyl]but-2-enamide](/img/structure/B2809769.png)
